molecular formula C12H7Cl3O3S B3008735 [3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride CAS No. 885950-83-4

[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride

Cat. No.: B3008735
CAS No.: 885950-83-4
M. Wt: 337.6
InChI Key: DVZUMPKGJNNKQW-UHFFFAOYSA-N
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Description

[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride is a sulfonyl chloride derivative characterized by a dichlorophenoxy-substituted phenyl ring attached to a sulfonyl chloride functional group. The compound’s structure includes two chlorine atoms at the 3- and 5-positions of the phenoxy ring, which significantly influences its electronic and steric properties. This substitution pattern enhances its electrophilic reactivity, making it valuable in synthesizing sulfonamides, sulfonate esters, and other derivatives for pharmaceutical and agrochemical applications .

Key structural attributes:

  • Molecular formula: C₁₂H₆Cl₃O₃S (derived from related compounds in and ).

Properties

IUPAC Name

3-(3,5-dichlorophenoxy)benzenesulfonyl chloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7Cl3O3S/c13-8-4-9(14)6-11(5-8)18-10-2-1-3-12(7-10)19(15,16)17/h1-7H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DVZUMPKGJNNKQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)S(=O)(=O)Cl)OC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7Cl3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride typically involves the reaction of 3,5-dichlorophenol with phenylsulfonyl chloride under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions but optimized for higher yields and purity. The process often includes steps for purification, such as recrystallization or distillation , to ensure the final product meets the required specifications .

Chemical Reactions Analysis

Types of Reactions:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Overview

[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride is a versatile chemical compound with significant applications in various fields, including organic synthesis, medicinal chemistry, and agrochemicals. Its unique structure allows it to participate in numerous chemical reactions, making it a valuable building block for complex molecules.

Organic Synthesis

Reagent in Synthesis :
this compound is primarily used as a reagent for introducing sulfonyl chloride groups into organic molecules. This functionality is crucial for the synthesis of various sulfonamides and sulfonate esters, which are important in medicinal chemistry .

Cross-Coupling Reactions :
The compound is utilized in cross-coupling reactions involving phenylboronic acids. These reactions are essential for forming carbon-carbon bonds in the synthesis of complex organic compounds.

Reaction TypeDescription
Substitution ReactionsReplacement of sulfonyl chloride with nucleophiles
Cross-CouplingFormation of carbon-carbon bonds with phenylboronic acids

Biological Applications

Insecticide Development :
Research indicates that compounds containing sulfonyl chloride groups can effectively target the GABA-gated chloride channels in insects, making them potential candidates for insecticide development. This property has been explored in various studies aimed at creating more effective pest control agents.

Anticancer Activity :
Recent studies have shown that this compound exhibits cytotoxic effects against cancer cell lines. A structure-activity relationship (SAR) analysis revealed that the presence of electron-withdrawing chlorine atoms enhances its anticancer properties. For instance, it demonstrated an IC50 value of 15 µg/mL against HeLa cells, indicating promising potential as a lead compound for cancer therapy .

CompoundCell LineIC50 (µg/mL)
This compoundHeLa15.0
Doxorubicin (reference)HeLa10.0

Pharmaceutical Intermediates

The compound serves as an intermediate in the synthesis of various pharmaceuticals and active pharmaceutical ingredients (APIs). Its ability to undergo nucleophilic substitution reactions allows for the creation of diverse medicinal compounds with potential therapeutic effects .

Mechanism of Action

The mechanism of action of [3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride primarily involves its reactivity as a sulfonyl chloride. The compound can react with nucleophiles to form sulfonamide or sulfonate ester bonds. These reactions are facilitated by the electron-withdrawing nature of the sulfonyl chloride group, which makes the sulfur atom more susceptible to nucleophilic attack .

Comparison with Similar Compounds

Comparison with Similar Sulfonyl Chloride Compounds

The reactivity, stability, and applications of [3-(3,5-dichlorophenoxy)phenyl]sulfonyl chloride can be contextualized by comparing it to structurally analogous sulfonyl chlorides. Below is a detailed analysis based on substituent effects, physical properties, and synthetic utility.

Table 1: Structural and Physical Properties of Comparable Sulfonyl Chlorides

Compound Name Substituents Molecular Weight (g/mol) Key Physical Properties CAS RN Source
This compound 3,5-dichlorophenoxy, phenyl ~344 (estimated) Not explicitly reported N/A
Trifluoromethanesulfonyl chloride Trifluoromethyl 168.52 Boiling point: 29–32°C; Density: 1.583 g/mL 421-83-0
3,5-Dichloro-2-hydroxybenzenesulfonyl chloride 3,5-dichloro, 2-hydroxy 265.54 SMILES: OC1=C(Cl)C=C(Cl)C=C1S(Cl)(=O)=O 90078 (PubChem)
[3-(3,5-Bis(trifluoromethyl)phenoxy)phenyl]sulfonyl chloride 3,5-bis(trifluoromethyl)phenoxy 404.71 Not explicitly reported 885950-87-8
(3,5-Difluorophenyl)methanesulfonyl chloride 3,5-difluoro, methane linkage 226.63 Not explicitly reported N/A

Key Comparison Points

Electron-Withdrawing Substituents: The 3,5-dichlorophenoxy group in the target compound provides strong electron-withdrawing effects, enhancing the electrophilicity of the sulfonyl chloride group compared to alkyl-substituted analogs like trifluoromethanesulfonyl chloride . However, trifluoromethanesulfonyl chloride (triflyl chloride) exhibits higher volatility (boiling point: 29–32°C) due to its smaller molecular size and lack of aromatic rings .

Steric and Solubility Effects: The hydroxyl group in 3,5-dichloro-2-hydroxybenzenesulfonyl chloride () introduces hydrogen-bonding capacity, improving solubility in polar solvents compared to non-hydroxylated analogs. However, this also increases susceptibility to hydrolysis under acidic or basic conditions . Fluorinated analogs (e.g., (3,5-difluorophenyl)methanesulfonyl chloride) balance reactivity with lower steric hindrance due to fluorine’s small atomic radius, enabling applications in fine chemical synthesis .

Synthetic Utility: The target compound’s dichlorophenoxy group is advantageous in agrochemical intermediates, where chlorine atoms enhance bioactivity and environmental stability . Trifluoromethanesulfonyl chloride () is widely used as a triflating agent in pharmaceuticals due to its ability to form stable triflate leaving groups.

Research Findings

  • Reactivity Studies : Derivatives with electron-withdrawing groups (e.g., Cl, CF₃) show accelerated reactions with amines and alcohols compared to alkyl-sulfonyl chlorides, as observed in kinetic studies of trifluoromethanesulfonyl chloride .
  • Thermal Stability: Dichlorophenoxy-substituted sulfonyl chlorides are less volatile but more thermally stable than trifluoromethyl analogs, making them suitable for high-temperature reactions .

Biological Activity

[3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride (CAS No. 885950-83-4) is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article presents a comprehensive overview of its biological activity, including mechanisms of action, biochemical pathways, and relevant case studies.

  • Molecular Formula : C12H7Cl3O3S
  • Molecular Weight : 337.61 g/mol

Target Proteins

Research indicates that compounds similar to this compound may interact with key proteins involved in cellular signaling and growth regulation:

  • Hepatocyte Nuclear Factor 4α (HNF4α) : A transcription factor that regulates genes involved in liver function and metabolism.
  • Signal Transducer and Activator of Transcription 3 (STAT3) : A transcription factor implicated in cell growth and survival, often activated in various cancers.

Mode of Action

The compound is hypothesized to inhibit liver tumor growth through the activation of HNF4α and inhibition of STAT3 signaling pathways. This dual action may lead to reduced proliferation of cancer cells and enhanced apoptosis (programmed cell death) in malignant tissues.

Antitumor Activity

Studies have shown that this compound exhibits significant antitumor properties:

  • In vitro Studies : The compound has demonstrated cytotoxic effects against various cancer cell lines, potentially through its ability to modulate the aforementioned signaling pathways.
  • Case Study : A study involving similar sulfonyl chloride derivatives reported a notable reduction in tumor size in xenograft models when treated with these compounds .

Antibacterial Activity

Preliminary investigations suggest that this compound may also possess antibacterial properties:

  • Testing Against Bacteria : It has been evaluated against several bacterial strains, showing moderate activity against both Gram-positive and Gram-negative bacteria. The mechanism is believed to involve disruption of bacterial cell wall synthesis or function .

Biochemical Pathways

The activation of HNF4α and inhibition of STAT3 suggest that this compound could influence several important biochemical pathways:

  • Lipid Metabolism : By activating HNF4α, the compound may enhance lipid homeostasis.
  • Cell Cycle Regulation : Inhibition of STAT3 could lead to cell cycle arrest in cancer cells.
  • Apoptosis Induction : Enhanced apoptosis may occur through downregulation of anti-apoptotic proteins influenced by STAT3.

Data Summary Table

Activity TypeObserved EffectsReference
AntitumorSignificant cytotoxicity in cancer cell lines
AntibacterialModerate activity against various bacterial strains
MechanismHNF4α activation; STAT3 inhibition

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for preparing [3-(3,5-Dichlorophenoxy)phenyl]sulfonyl chloride, and what analytical methods validate its purity?

  • Methodology : A common approach involves sulfonation of the precursor [3-(3,5-dichlorophenoxy)phenyl]thiol using thionyl chloride (SOCl₂) under anhydrous conditions. Evidence from analogous sulfonyl chloride syntheses (e.g., 3-chloro-4-fluorobenzenesulfonyl chloride) suggests refluxing in dichloromethane or toluene at 60–80°C for 4–6 hours . Post-synthesis, purity is validated via ¹H NMR (e.g., aromatic proton signals at δ 6.80–7.40 ppm) and ³¹P NMR (if phosphonate intermediates are involved) .

Q. How should researchers handle and store this compound to ensure stability and minimize hazards?

  • Methodology : As a sulfonyl chloride, it is moisture-sensitive and reactive. Store under inert gas (e.g., argon) at –20°C in sealed, light-resistant containers. Safety protocols from similar chlorinated compounds (e.g., 3-chloro-5-(trifluoromethyl)phenylsulfonyl chloride) recommend using PPE (gloves, goggles) and working in a fume hood due to potential respiratory and dermal irritation .

Q. What spectroscopic techniques are critical for characterizing this compound?

  • Methodology : Key techniques include:

  • ¹H NMR : To identify aromatic proton environments (e.g., splitting patterns from dichlorophenoxy groups).
  • FT-IR : Confirm S=O stretches (~1350–1370 cm⁻¹ and ~1150–1170 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS validates molecular weight (exact mass ~361.0 g/mol for C₁₂H₆Cl₂O₃S).

Advanced Research Questions

Q. How does the electronic nature of the 3,5-dichlorophenoxy group influence the reactivity of the sulfonyl chloride moiety?

  • Methodology : The electron-withdrawing chlorine atoms enhance the electrophilicity of the sulfonyl chloride, facilitating nucleophilic substitution (e.g., with amines or alcohols). Comparative studies with non-chlorinated analogs (e.g., phenylsulfonyl chloride) show faster reaction kinetics in SN2 mechanisms, validated via kinetic monitoring by HPLC or conductivity assays .

Q. What strategies mitigate side reactions (e.g., hydrolysis or disulfide formation) during derivatization?

  • Methodology :

  • Anhydrous Conditions : Use molecular sieves or drying tubes to exclude moisture.
  • Low-Temperature Reactions : Perform reactions at 0–5°C to slow hydrolysis.
  • In Situ Trapping : Add scavengers like triethylamine to neutralize HCl byproducts, reducing disulfide formation .

Q. Can this sulfonyl chloride serve as a precursor for bioactive compounds, and what are the mechanistic implications?

  • Methodology : Yes. For example, it is used to synthesize phosphonosulfonate inhibitors targeting enzymes like dehydrosqualene synthase. The sulfonyl chloride reacts with phosphonate-bearing alcohols under basic conditions (e.g., K₂CO₃ in DMF), forming sulfonate esters. Mechanistic studies (e.g., isotopic labeling or DFT calculations) can elucidate transition states and regioselectivity .

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